Cas no 860367-71-1 (3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid)

3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid 化学的及び物理的性質
名前と識別子
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- 3-(4-AMINO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID
- 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid
- 3-(4-Aminophenyl)isoxazole-5-carboxylic acid
- DB-293619
- 3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
- 3-(4-Aminophenyl)isoxazole-5-carboxylicacid
- DTXSID20702135
- 860367-71-1
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- インチ: InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)
- InChIKey: LMZCNXMLWIIYDP-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N
計算された属性
- 精确分子量: 204.05349212g/mol
- 同位素质量: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 89.4Ų
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A293745-5mg |
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid |
860367-71-1 | 5mg |
$ 370.00 | 2022-06-08 | ||
TRC | A293745-2.5mg |
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid |
860367-71-1 | 2.5mg |
$ 200.00 | 2022-06-08 | ||
TRC | A293745-10mg |
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid |
860367-71-1 | 10mg |
$ 585.00 | 2022-06-08 |
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacidに関する追加情報
Introduction to 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid (CAS No. 860367-71-1)
3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid, identified by the chemical identifier CAS No. 860367-71-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic carboxylic acid derivative has garnered attention due to its structural versatility and potential biological activities. The compound features a fused isoxazole ring connected to a phenyl group substituted with an amino moiety, making it a promising scaffold for drug discovery and medicinal chemistry investigations.
The molecular structure of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid consists of an isoxazole core, which is a five-membered lactam containing an oxygen atom and a nitrogen atom, linked to a phenyl ring at the 3-position. The presence of the amino group at the para position of the phenyl ring introduces basicity and reactivity, enabling various functionalization strategies. This structural motif is particularly interesting because it combines the properties of both aromatic and heterocyclic systems, offering multiple sites for chemical modification.
In recent years, there has been growing interest in isoxazole derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The carboxylic acid functionality at the 5-position of the isoxazole ring further enhances the compound's potential as a building block for more complex molecules. Researchers have been exploring its utility in developing novel inhibitors, agonists, and modulators targeting a wide range of biological pathways.
One of the most compelling aspects of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid is its role in synthesizing bioactive molecules with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. The amino group at the phenyl ring allows for selective interactions with biological targets, while the carboxylic acid moiety can be used to form salts or esters, improving solubility and pharmacokinetic properties.
The synthesis of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between β-ketoesters and ammonia or amine derivatives to form the isoxazole ring, followed by functionalization at the 4-position of the phenyl ring via diazotization or nucleophilic substitution. These synthetic strategies highlight the compound's accessibility and adaptability for further chemical manipulation.
Recent advancements in computational chemistry have also contributed to the study of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid by enabling high-throughput virtual screening and molecular docking simulations. These computational methods allow researchers to predict binding affinities and interactions with potential drug targets, accelerating the discovery process. By integrating experimental data with computational insights, scientists can optimize lead compounds derived from this scaffold more efficiently.
The pharmacological profile of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid has been investigated in several preclinical studies. Researchers have observed that certain derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in immune responses. Additionally, some analogs have shown promise in preclinical models of cancer by selectively targeting tumor-specific pathways or inducing apoptosis in cancer cells. These findings underscore the compound's potential as a starting point for developing novel therapeutic agents.
From a medicinal chemistry perspective, 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid offers a rich framework for structure-based drug design. The combination of electronic and steric properties provided by its core structure allows for fine-tuning of biological activity through subtle modifications. For example, replacing the amino group with other nitrogen-containing heterocycles or introducing additional substituents on the phenyl ring can alter binding affinities and selectivity profiles without significantly compromising potency.
The versatility of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid extends beyond its applications in drug discovery; it also serves as an important intermediate in synthetic organic chemistry. Its unique structural features make it suitable for constructing more complex molecules via cross-coupling reactions, oxidation-reduction processes, or other transformations commonly employed in synthetic methodologies. This adaptability has positioned it as a valuable reagent in both academic research laboratories and industrial settings.
In conclusion,3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid (CAS No. 860367-71-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its structural characteristics enable diverse biological activities and synthetic applications, making it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new insights into its properties,this compound is likely to remain at forefrontof medicinal chemistry innovation.
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